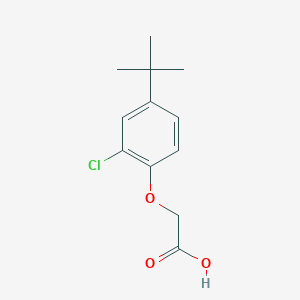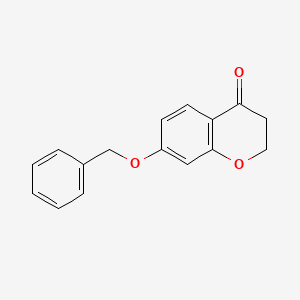
3-Ethylbenzofuran
Descripción general
Descripción
3-Ethylbenzofuran: is an organic compound belonging to the benzofuran family, which consists of a benzene ring fused to a furan ring. This compound is characterized by the presence of an ethyl group at the third position of the benzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 3-Ethylbenzofuran, can be achieved through various methods. One common approach involves the cyclization of o-alkynylphenols under acidic or basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the ethyl group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylbenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of benzofuran-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into benzofuran-3-ethyl alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Benzofuran-3-carboxylic acids.
Reduction: Benzofuran-3-ethyl alcohols.
Substitution: Halogenated or nitrated benzofuran derivatives.
Aplicaciones Científicas De Investigación
3-Ethylbenzofuran has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Mecanismo De Acción
The mechanism of action of 3-Ethylbenzofuran involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the benzofuran ring .
Comparación Con Compuestos Similares
Benzofuran: The parent compound without the ethyl group.
Dibenzofuran: An analog with a second fused benzene ring.
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Uniqueness: 3-Ethylbenzofuran is unique due to the presence of the ethyl group at the third position, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
36724-24-0 |
|---|---|
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
3-ethyl-1-benzofuran |
InChI |
InChI=1S/C10H10O/c1-2-8-7-11-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3 |
Clave InChI |
BELMSLQEYXXRGC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=COC2=CC=CC=C21 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8791888.png)


![2-Chloro-6-methyl-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8791910.png)



![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B8791934.png)
![CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE](/img/structure/B8791939.png)
![2,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B8791947.png)



